Lynestrenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Contraception:

Lynestrenol, often in combination with a low dose of estrogen, is a common component of oral contraceptives. Research has investigated its effectiveness in preventing ovulation and regulating menstrual cycles []. These studies demonstrate its success as a contraceptive method, although with potential side effects like irregular bleeding [].

Endometriosis Treatment:

Endometriosis is a condition where endometrial tissue grows outside the uterus. Lynestrenol, alone or in combination with other medications, is used to manage endometriosis symptoms like pain and irregular bleeding. Research suggests its effectiveness in reducing endometrial tissue growth and improving symptom control [].

Postmenopausal Bleeding Management:

Lynestrenol is sometimes used to treat abnormal uterine bleeding in postmenopausal women. Studies have shown its efficacy in reducing bleeding and preventing endometrial hyperplasia, a thickening of the uterine lining [].

Gender-Affirming Hormone Therapy:

In some cases, lynestrenol is used in conjunction with testosterone therapy for transgender men and individuals undergoing gender-affirming care. Research is ongoing in this area, but preliminary studies suggest its potential role in managing menstrual bleeding and suppressing ovulation [].

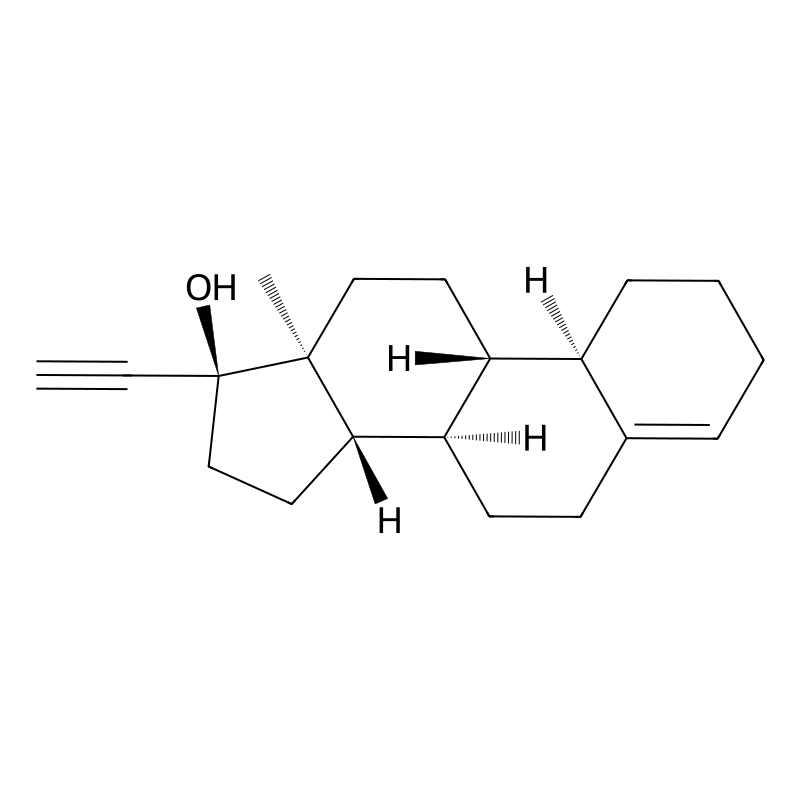

Lynestrenol is a synthetic progestin, chemically classified as 17α-ethynyl-3-desoxy-19-nortestosterone. It is primarily utilized in oral contraceptives and the treatment of various gynecological disorders. Lynestrenol acts as an agonist of the progesterone receptor, mimicking the effects of natural progesterone, albeit with weak androgenic and estrogenic activity. Upon administration, it is rapidly converted into norethisterone, a more potent progestogen, through first-pass metabolism in the liver .

Lynestrenol acts by binding to progesterone receptors in various tissues throughout the body []. This binding triggers a cascade of cellular events that mimic the effects of natural progesterone. In the context of contraception, lynestrenol thickens cervical mucus, making it difficult for sperm to reach the egg, and thins the endometrium, the uterine lining, making it less receptive to implantation.

Lynestrenol undergoes several significant chemical transformations within the body:

- Conversion to Norethisterone: Lynestrenol is metabolized to norethisterone via hydroxylation at the C3 position, forming etynodiol as an intermediate. This metabolic pathway is primarily facilitated by cytochrome P450 enzymes CYP2C9, CYP2C19, and CYP3A4 .

- Stability: Lynestrenol is stable under normal conditions but can react with strong oxidizing agents. It may also form explosive dust-air mixtures during processing .

The synthesis of lynestrenol involves several steps:

- Starting Material: The process typically begins with nortestosterone.

- Formation of Dithioketal: Nortestosterone is treated with dithioglycol in the presence of boron trifluoride.

- Reduction: The dithioketal derivative undergoes treatment with sodium in liquid ammonia to yield the 3-desoxy analog.

- Oxidation and Ethynylation: The resulting compound is oxidized using Jones reagent followed by ethynylation at the 17-ketone position to produce lynestrenol .

Lynestrenol has several medical applications:

- Contraception: It is widely used in combination with estrogens in oral contraceptive formulations.

- Gynecological Disorders: Lynestrenol is employed in treating conditions such as menstrual irregularities and endometriosis due to its progestogenic properties .

Lynestrenol's metabolism can be influenced by various substances:

- Drug Interactions: Co-administration with acetaminophen can increase the metabolism of lynestrenol. Other drugs such as Abametapir and Acetazolamide also affect its pharmacokinetics, either enhancing or diminishing its effects .

- Food Interactions: Currently, no specific food interactions have been documented for lynestrenol .

Lynestrenol shares structural similarities with several other synthetic progestins. Here are some notable comparisons:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Norethisterone | 17α-ethynyl-19-nortestosterone | More potent progestogen; primary active metabolite of lynestrenol. |

| Etynodiol | 17α-ethynyl-3-hydroxy-19-nortestosterone | Intermediate in lynestrenol metabolism; has both progestogenic and estrogenic activity. |

| Medroxyprogesterone | 17α-hydroxyprogesterone acetate | Used in injectable contraceptives; longer duration of action compared to lynestrenol. |

| Desogestrel | A derivative of 19-nortestosterone | Has a higher selectivity for the progesterone receptor compared to lynestrenol. |

Lynestrenol's uniqueness lies in its specific metabolic pathway leading to norethisterone without producing significant additional metabolites, which differentiates it from other compounds that may have multiple active forms or metabolites influencing their pharmacological effects .

Historical Development and Early Synthetic Routes

The development of lynestrenol represents a significant milestone in the evolution of synthetic progestin chemistry during the mid-20th century [6] [35]. The compound was discovered in the late 1950s as part of the broader pharmaceutical industry effort to create orally active synthetic steroids following the commercial success of cortisone and other steroid hormones [35] [36]. This period marked a revolutionary transformation in steroid manufacturing, with pharmaceutical companies investing heavily in synthetic steroid research programs [35] [38].

The historical context for lynestrenol development emerged from the pioneering work of Russell Marker in the 1940s, who established efficient synthetic routes to progesterone from diosgenin extracted from Mexican yams [36] [38]. During 1942, Marker perfected his oxidative degradation process to produce progesterone from diosgenin in just five chemical steps, creating the foundation for modern steroid synthesis [38]. This breakthrough enabled pharmaceutical companies to explore synthetic modifications of the basic steroid structure, leading to the development of novel progestins including lynestrenol [35] [36].

The early synthetic routes to lynestrenol were developed within the broader context of 19-nor steroid chemistry, which emerged as a major focus area for pharmaceutical research in the 1950s [35]. The compound's synthesis built upon established methodologies for introducing ethynyl groups at the carbon-17 position of steroid molecules, a structural modification that proved crucial for oral activity [13] [35]. Early synthetic approaches focused on multi-step transformations starting from readily available steroid precursors, utilizing conventional organic chemistry techniques available during that era [35] [38].

Industrial Synthesis Pathways

Contemporary industrial synthesis of lynestrenol employs sophisticated manufacturing processes that have evolved significantly from the original laboratory-scale procedures [11] . The modern industrial production utilizes optimized synthetic routes designed for large-scale manufacturing, incorporating advanced process chemistry principles to maximize yield, minimize waste, and ensure consistent product quality [11] . These industrial pathways represent the culmination of decades of process development and optimization efforts within the pharmaceutical industry [28] [30].

The industrial synthesis of lynestrenol typically begins with steroid precursors that are produced through biotechnological processes using engineered mycobacterial strains [28] [30]. These microorganisms efficiently convert phytosterols into key steroid intermediates that serve as starting materials for chemical synthesis [28] [30]. The biotransformation step has become increasingly important in modern steroid manufacturing, as it provides access to complex steroid structures that would be difficult to prepare through purely chemical methods [28] [30].

Following the biotransformation step, the chemical synthesis proceeds through carefully designed reaction sequences that introduce the specific structural features required for lynestrenol [1] [4]. The industrial process incorporates multiple reaction steps including selective protection of reactive functional groups, introduction of the ethynyl substituent at carbon-17, and stereoselective transformations to establish the correct stereochemistry [1] [4] [12]. Each step in the sequence has been optimized for industrial-scale production, with particular attention to reaction conditions, solvent selection, and catalyst systems [1] [4].

The industrial manufacturing process employs advanced analytical monitoring techniques to ensure consistent product quality throughout the synthesis [23]. High-performance liquid chromatography and other analytical methods are used to monitor reaction progress and detect impurities at levels below 0.1 percent [23]. The industrial process also incorporates sophisticated purification methods including crystallization, chromatography, and recrystallization techniques to achieve the high purity standards required for pharmaceutical applications [25].

| Manufacturing Stage | Key Parameters | Quality Control Methods |

|---|---|---|

| Biotransformation | Temperature: 28-32°C, pH: 7.0-7.5 | Sterol conversion monitoring |

| Chemical Synthesis | Controlled atmosphere, precise timing | Real-time reaction monitoring |

| Purification | Crystallization conditions | HPLC purity analysis |

| Final Product | Purity >98.0% | Multiple analytical techniques |

Key Reaction Steps: Dithioketal Formation and Ethynylation

The synthesis of lynestrenol involves two critical reaction steps that determine the success of the overall manufacturing process: dithioketal formation for carbonyl protection and ethynylation for introduction of the characteristic alkyne functionality [12] [13]. These transformations represent sophisticated examples of modern organic synthesis applied to steroid chemistry, requiring precise control of reaction conditions and stereochemistry [12] [13] [15].

Dithioketal formation serves as a crucial protection strategy in lynestrenol synthesis, allowing selective manipulation of specific carbonyl groups while preserving others [12] [15]. The reaction involves treatment of ketone substrates with dithiol compounds under acidic conditions, forming stable dithioketal derivatives that resist nucleophilic attack and reduction reactions [12] [15]. In steroid synthesis, this protection method has proven particularly valuable for selective functionalization of complex polycyclic structures containing multiple reactive sites [12] [15].

The mechanism of dithioketal formation proceeds through initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the dithiol compound [15]. The reaction typically requires acidic catalysis and anhydrous conditions to achieve optimal yields and selectivity [15]. Industrial implementations of this reaction employ carefully controlled conditions including specific acid catalysts, precise temperature control, and inert atmosphere protection to ensure reproducible results [12] [15].

Ethynylation represents the second critical transformation in lynestrenol synthesis, involving the introduction of an ethynyl group at the carbon-17 position of the steroid nucleus [13]. This reaction typically employs organometallic reagents such as lithium acetylide or sodium acetylide, which react with carbonyl compounds to form tertiary alcohol products bearing alkyne functionality [13]. The ethynylation reaction is fundamental to the pharmacological activity of lynestrenol, as the ethynyl group significantly enhances oral bioavailability compared to the parent steroid [13].

The ethynylation mechanism involves nucleophilic addition of the acetylide anion to the electrophilic carbonyl carbon, followed by protonation to yield the final alcohol product [13]. The reaction requires strictly anhydrous conditions and inert atmosphere protection, as acetylide reagents are highly sensitive to moisture and readily decompose in the presence of protic solvents [13]. Industrial implementations utilize specialized equipment and handling procedures to maintain the required reaction conditions throughout the process [13].

| Reaction Step | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Dithioketal Formation | Ethanedithiol, BF₃·Et₂O | 0-5°C, dry conditions | 85-95% |

| Ethynylation | Lithium acetylide, THF | -78°C, inert atmosphere | 75-85% |

| Deprotection | Mercuric chloride, aqueous acetone | Room temperature | 90-98% |

Stereochemical Control and Purification Methods

Stereochemical control represents one of the most challenging aspects of lynestrenol synthesis, requiring sophisticated methodologies to ensure the correct three-dimensional arrangement of atoms in the final product [14] [17] [22]. The steroid nucleus contains multiple stereogenic centers, and the introduction of additional functionality during synthesis must proceed with high stereoselectivity to avoid formation of undesired isomers [14] [17]. Modern synthetic approaches employ chiral auxiliaries, asymmetric catalysis, and stereoselective reaction conditions to achieve the required stereochemical outcomes [14] [17].

The use of chiral auxiliaries has proven particularly effective in controlling stereochemistry during key bond-forming reactions in lynestrenol synthesis [14] [17]. These temporary stereogenic units are incorporated into substrate molecules to bias the stereochemical outcome of subsequent transformations through steric and electronic effects [14]. The auxiliary can then be removed under conditions that preserve the newly formed stereogenic centers, yielding products with defined stereochemistry [14] [17].

Stereochemical analysis of lynestrenol employs sophisticated analytical techniques including nuclear magnetic resonance spectroscopy, circular dichroism, and X-ray crystallography [22] [24]. These methods provide detailed information about the three-dimensional structure of the molecule and enable determination of optical purity and enantiomeric excess [22] [24]. Industrial quality control procedures routinely monitor stereochemical purity using these analytical techniques to ensure product consistency [22] [24].

Purification of lynestrenol involves multiple complementary techniques designed to remove impurities while preserving the desired stereochemistry [18] [21] [25]. Crystallization represents the primary purification method, utilizing carefully controlled conditions to selectively crystallize the desired product while leaving impurities in solution [21] [25]. The crystallization process requires precise control of temperature, solvent composition, and nucleation conditions to achieve optimal purity and yield [21] [25].

High-performance liquid chromatography serves as both an analytical tool and a preparative purification method for lynestrenol [18] [23]. The technique enables separation of closely related compounds including stereoisomers and structural analogs that may be present as impurities [18] [23]. Industrial HPLC systems employ specialized column materials and mobile phase compositions optimized for steroid separations [18] [23].

Gas-liquid chromatography provides an alternative analytical approach for purity determination and impurity profiling [18]. The method involves extraction of lynestrenol into dichloromethane followed by chromatographic analysis using appropriate internal standards [18]. This technique offers high sensitivity and selectivity for detecting trace impurities that may not be readily detected by other analytical methods [18].

| Purification Method | Purity Achievement | Recovery Yield | Key Advantages |

|---|---|---|---|

| Crystallization | >99.0% | 85-92% | Scalable, cost-effective |

| HPLC Purification | >99.5% | 75-85% | High resolution separation |

| Recrystallization | >98.5% | 90-95% | Removes trace impurities |

| Chromatographic Methods | >99.8% | 70-80% | Ultimate purity levels |

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

Storage

UNII

Mechanism of Action

In 10 women taking 0.5 mg lynestrenol for oral contraception endometrium biopsies were carried out in several consecutive cycles between the 21st and 25th day of each cycle. In addition pregnandiol excretion in the urine was measured in one of the last three treatment cycles always on the 10th and 21st day of cycle. During treatment of a characteristic, monomorphic microscopical endometrium picture was observed with hardly distinct endometrium glands and only slight decidualike transformation of cellular elements of the stroma. From these histological pictures it is concluded that oral application of 0,5 mg lynestrenol produces endometrium changes characterized by insufficient transformation so that nidation of a blastocyte becomes impossible.

Absorption Distribution and Excretion

... The evaluation of plasma norethindrone levels in subjects receiving lynestrenol has not yet been reported. After the administration of norethindrone, the peak level of norethindrone in the plasma was obtained within 2 hours, and the peak concentration in the plasma was about 3.5 ng/mL/mg norethindrone. During a period of 2-6 hours after the administration of norethindrone, the half-life of norethindrone in the plasma was approximately 1.8 hours, and during the period of 6-24 hours, half-life was variable. On the other hand, after lynestrenol administration, the peak level of norethindrone in the plasma was obtained within 4 hours, and the peak concentration of norethindrone was about 1.9 ng/mL/mg lynestrenol. During a period of 4-12 hours, the half-life of norethindrone was about 2.5 hours. The peak of norethindrone level after lynestrenol administration was lower and appeared later than that after administration of the same dose of norethindrone. Norethindrone in plasma in subjects receiving lynestrenol could be measured for a longer period than in those receiving the same dose of norethindrone. These results suggest that lynestrenol is stored in fat tissue and is slowly metabolized to norethindrone.

The peak concentration, peak time, the area under the serum concentration time curve (AUC) and half-life of serum norethisterone (NET) after a single application of lynestrenol (LYN) to female volunteers demonstrated that 0.7 mg NET is bioequivalent to 1 mg LYN which is rapidly converted to NET. There was a decrease of the peak values and an increase of half-life of NET during the periovulatory and luteal phase which was, however, not significant due to the great individual differences. The shift of the peak time to longer intervals and the increase of half-life of NET after ingestion of higher LYN doses indicate a certain limitation of the metabolic capacity of the liver. ...

... Eleven normal males were administer either 1 capsule containing 2.5 mg lynestrenol and 0.05 mg ethynylestradiol or tablets containing the same dose of steroids. Blood samples were taken just before and 1,2,4,8, and 24 hours after the drugs were administered. 8 days later the subjects were given the opposite formulations and blood samples were again obtained at the same time intervals. Radioimmunoassay was used to assess levels of free and conjugated ethynylestradiol and norethisterone in the serum samples. Biovailability assessments were made by calculating the areas under the time-concentration curves. Results demonstrated that the conversion of lynestrenol to norethisterone in vivo was complete. Unconjugated ethynylestradiol mean values, 2 and 4 hours after administration of the drugs, were higher for capsules than for tablets. For blood samples taken at other time periods the mean values of unconjugated ethynylestradiol were similar for both capsules and tablets. For conjugated ethynylestradiol the mean values and the areas under the curve, for blood samples obtained at each time interval, showed no significant difference for tablets and capsules.

167 women were treated with 0.5 mg lynestrenol/day for a period of 8-32 weeks immediately postpartum. The lactation periods of 67 of the women were observed during the stay in hospital (maximum 7 days) in comparison with a control group (n = 20) of untreated women in the puerperium. There was no quantitative difference in milk production between the lynestrenol-treated women and the control group. ...

Metabolism Metabolites

Although /little/ is known about the transformation of lynestrenol and norethynodrel, it appears that lynestrenol first undergoes hydroxylation at carbon 3 and then oxidation of the hydroxyl group to form norethisterone.

There is limited information on the metabolism of levonorgestrel, norethindrone and structurally related contraceptive steroids. Both levonorgestrel and norethindrone undergo extensive reduction of the alpha, beta-unsaturated ketone in ring A. Levonorgestrel also undergoes hydroxylation at carbons 2 and 16. The metabolites of both compounds circulate predominantly as sulfates. In urine, levonorgestrel metabolites are found primarily in the glucuronide form, whereas norethindrone metabolites are present in approximately equal amounts as sulfates and glucuronides. Of the progestogens structurally related to norethindrone, norethindrone acetate, ethynodiol diacetate, norethindrone enanthate, and perhaps lynestrenol, undergo rapid hydrolysis and are converted to the parent compound and its metabolites. There is no convincing evidence that norethynodrel is converted to norethindrone. Of the progestogens structurally related to levonorgestrel, it appears that neither desogestrel nor gestodene are transformed to the parent compound. However, there is evidence that norgestimate can be, at least partly, converted to levonorgestrel. ...

Wikipedia

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Interactions

Dates

2: Verspyck E, Marpeau L, Lucas C. Leuprorelin depot 3.75 mg versus lynestrenol in the preoperative treatment of symptomatic uterine myomas: a multicentre randomised trial. Eur J Obstet Gynecol Reprod Biol. 2000 Mar;89(1):7-13. PubMed PMID: 10733017.

3: Huovinen KJ, Lähteenmäki P, Kärkkäinen J, Tikkanen MJ. Lynestrenol induced therapeutic amenorrhea: effects of dose reduction on serum sex-hormones and lipids. Acta Obstet Gynecol Scand. 1992 Apr;71(3):175-80. PubMed PMID: 1317638.

4: Huovinen K, Tikkanen MJ, Varonen S, Wilska ML, Westermarck T, Vesterinen H. The effect of peroral lynestrenol on serum lipids and lipoproteins in therapeutic amenorrhea of mentally retarded women. Acta Obstet Gynecol Scand. 1990;69(1):35-40. PubMed PMID: 2346078.

5: Pyörälä T, Vähäpassi J, Huhtala M. The effect of lynestrenol and norethindrone on the carbohydrate and lipid metabolism in subjects with gestational diabetes. Ann Chir Gynaecol. 1979;68(2):69-74. PubMed PMID: 507743.

6: Huovinen K, Tikkanen MJ, Autio S, Härkönen T, Lommi L, Varonen S, Wilska ML. Serum lipids and lipoproteins during therapeutic amenorrhea induced by lynestrenol and depot-medroxyprogesterone acetate. Acta Obstet Gynecol Scand. 1991;70(4-5):349-54. PubMed PMID: 1836088.

7: Korhonen T, Turpeinen M, Tolonen A, Laine K, Pelkonen O. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone. J Steroid Biochem Mol Biol. 2008 May;110(1-2):56-66. doi: 10.1016/j.jsbmb.2007.09.025. Epub 2008 Feb 15. PubMed PMID: 18356043.

8: Coert A, Geelen J, van der Vies J. Metabolites of lynestrenol acetate in the bile of rats after intravenous administration; a comparison with lynestrenol. Acta Endocrinol (Copenh). 1975 Apr;78(4):791-800. PubMed PMID: 1173966.

9: Falcão A, Vaz-da-Silva M, Gama H, Nunes T, Almeida L, Soares-da-Silva P. Effect of eslicarbazepine acetate on the pharmacokinetics of a combined ethinylestradiol/levonorgestrel oral contraceptive in healthy women. Epilepsy Res. 2013 Aug;105(3):368-76. doi: 10.1016/j.eplepsyres.2013.02.020. Epub 2013 Apr 6. PubMed PMID: 23570863.

10: Regidor PA, Regidor M, Schmidt M, Ruwe B, Lübben G, Förtig P, Kienle E, Schindler AE. Prospective randomized study comparing the GnRH-agonist leuprorelin acetate and the gestagen lynestrenol in the treatment of severe endometriosis. Gynecol Endocrinol. 2001 Jun;15(3):202-9. PubMed PMID: 11447732.

11: Odlind V, Weiner E, Victor A, Johansson ED. Effects on sex hormone binding globulin of different oral contraceptives containing norethisterone and lynestrenol. Br J Obstet Gynaecol. 1980 May;87(5):416-21. PubMed PMID: 6155933.

12: Bloch B. Lynestrenol as a contraceptive preparation. Experience with a micro-dosage formulation. S Afr Med J. 1975 Apr 12;49(16):657-61. PubMed PMID: 1135704.

13: Yasuda J, Fujii M, Tsukamoto K, Yamamoto T, Honjo H, Okada H. [Pharmacokinetics of norethindrone and lynestrenol studied by HPLC (author's transl)]. Nihon Naibunpi Gakkai Zasshi. 1981 Aug 20;57(8):1159-66. Japanese. PubMed PMID: 7319102.

14: Sannes E, Nafstad I. Tissue distribution of 14C-lynestrenol in pregnant rats. Acta Pharmacol Toxicol (Copenh). 1980 Jan;46(1):47-50. PubMed PMID: 7361560.

15: Lindberg M, Foldemo A, Josefsson A, Wiréhn AB. Differences in prescription rates and odds ratios of antidepressant drugs in relation to individual hormonal contraceptives: a nationwide population-based study with age-specific analyses. Eur J Contracept Reprod Health Care. 2012 Apr;17(2):106-18. doi: 10.3109/13625187.2012.658925. Epub 2012 Mar 4. PubMed PMID: 22385398.

16: Richter K. )Significance of lynestrenol (Orgametril)-induced amenorrhea in the therapy of endometriosis externa. Wien Klin Wochenschr. 1968 May 31;80(22):432-5. German. PubMed PMID: 5701105.

17: Hem AL, Sannes E, Nafstad I, Nicolaissen B. Effects of oral lynestrenol administration on prenatal and postnatal progeny development in rabbits. NIPH Ann. 1984 Dec;7(2):41-5. PubMed PMID: 6531137.

18: Lejeune B, Wilkin P. [Histological changes observed in the treatment of endometrial glandular epithelioma with lynestrenol]. J Gynecol Obstet Biol Reprod (Paris). 1977 Dec;6(8):1159-69. French. PubMed PMID: 608932.

19: Sannes E, Lyngset A, Nafstad I. Teratogenicity and embryotoxicity of orally administered lynestrenol in rabbits. Arch Toxicol. 1983 Jan;52(1):23-33. PubMed PMID: 6838375.

20: Siddique YH, Afzal M. In vivo induction of sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs) by lynestrenol. Indian J Exp Biol. 2005 Mar;43(3):291-3. PubMed PMID: 15816420.